Auriculin - 30431-68-6

Auriculin

Catalog Number: EVT-1567752
CAS Number: 30431-68-6
Molecular Formula: C26H26O6
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A potent natriuretic and vasodilatory peptide or mixture of different-sized low molecular weight PEPTIDES derived from a common precursor and secreted mainly by the HEART ATRIUM. All these peptides share a sequence of about 20 AMINO ACIDS.
Source

Auriculin is primarily produced in the atrial myocytes of the heart. It is released in response to atrial stretch due to increased blood volume or pressure, signaling the body to reduce fluid retention and lower systemic vascular resistance. This peptide exists in various forms, including a 24-amino acid version known as auriculin B and a synthetic form called anaritide, which consists of 25 amino acids .

Classification

Auriculin is classified as a member of the family of natriuretic peptides, which also includes brain natriuretic peptide and C-type natriuretic peptide. These peptides are characterized by their ability to induce natriuresis (sodium excretion) and diuresis (urine production), making them vital for cardiovascular homeostasis.

Synthesis Analysis

Methods

Auriculin can be synthesized using solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The synthetic version mimics the biological activity of naturally occurring auriculin and can be modified for research or therapeutic purposes .

Technical Details

The synthesis process involves protecting groups for amino acids to prevent unwanted reactions during chain elongation. After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity and correct folding . The synthetic auriculin can then be subjected to oxidation processes to stabilize its structure, particularly forming disulfide bonds that are essential for its biological activity.

Molecular Structure Analysis

Structure

Auriculin's molecular structure consists of a chain of 24 to 28 amino acids, featuring a characteristic ring structure stabilized by disulfide bonds. The specific arrangement of these amino acids determines its biological function and interaction with receptors .

Data

The molecular weight of auriculin is approximately 3,000 Da. Its sequence includes critical residues that contribute to its receptor binding and biological activity. For example, cysteine residues play a significant role in forming disulfide bridges that stabilize the peptide's conformation.

Chemical Reactions Analysis

Reactions

Auriculin participates in several biochemical reactions primarily related to its function in renal physiology. It binds to specific receptors in the kidneys, leading to various downstream signaling pathways that promote vasodilation and natriuresis.

Technical Details

Upon binding to its receptor, auriculin activates guanylate cyclase, increasing intracellular levels of cyclic guanosine monophosphate (cGMP). This signaling cascade results in relaxation of vascular smooth muscle cells and enhanced glomerular filtration rate . Additionally, auriculin antagonizes the effects of other hormones that promote sodium retention, such as aldosterone.

Mechanism of Action

Process

The mechanism by which auriculin exerts its effects involves several steps:

  1. Release: Auriculin is released from cardiac atria in response to increased blood volume.
  2. Receptor Binding: It binds to specific receptors on renal cells.
  3. Signal Transduction: Activation of guanylate cyclase leads to increased cGMP levels.
  4. Physiological Effects: This results in vasodilation, increased renal blood flow, enhanced sodium excretion, and decreased blood pressure.

Data

Studies have shown that auriculin significantly increases glomerular filtration rates and urinary output in animal models . Its pharmacological effects are particularly pronounced under conditions of volume overload or heart failure.

Physical and Chemical Properties Analysis

Physical Properties

Auriculin is a water-soluble peptide that exhibits stability under physiological conditions but may require careful handling during synthesis due to potential degradation by proteolytic enzymes.

Chemical Properties

  • Molecular Weight: Approximately 3,000 Da.
  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Sensitive to heat and pH variations; requires proper formulation for therapeutic use.

Relevant analyses indicate that auriculin's activity can be influenced by factors such as oxidation state and structural conformation .

Applications

Scientific Uses

Auriculin has several applications in both clinical and research settings:

  • Therapeutic Use: Synthetic forms like anaritide are explored for treating conditions such as acute tubular necrosis and heart failure due to their renal protective effects .
  • Research Tool: Auriculin serves as a valuable tool for studying cardiovascular physiology and renal function due to its potent effects on fluid balance.
  • Diagnostic Marker: Elevated levels of auriculin or its analogs can serve as biomarkers for heart failure or other cardiovascular diseases .
Biochemical Characterization of Auriculin

Structural Analysis of Atrial Natriuretic Factor (ANF) Isoforms

Auriculin corresponds to the biologically active 28-amino-acid peptide derived from the C-terminus of pro-ANP (also termed pro-auriculin). Its defining structural motif is a 17-residue disulfide-bonded ring, formed by a cystine bridge between Cys⁷ and Cys²³, essential for receptor binding and biological activity. This ring structure is highly conserved across mammalian species, differing minimally between humans (Met¹²) and rodents (Ile¹²) [3] [10].

Table 1: Key ANF Isoforms and Structural Variants

Isoform NameLength (aa)Cleavage SitesPrimary SourceUnique Features
Auriculin (ANP)28Arg⁹⁸↓Ser⁹⁹ (Corin)Cardiac AtriaClassic circulating form; disulfide ring (Cys⁷-Cys²³)
Urodilatin32Leu⁹⁴↓Thr⁹⁵ (? Protease)Renal TubulesN-terminal extension (TAPR); renal-specific activity
proANP (1-98)98Arg⁹⁸↓Ser⁹⁹ (Corin)Cardiac AtriaN-terminal fragment; weakly bioactive
proANP (1-126)126-Atrial MyocytesStorage form in granules

Multiple isoforms arise from tissue-specific proteolytic processing:

  • Urodilatin: A kidney-specific isoform containing an N-terminal tetra-peptide extension (Thr-Ala-Pro-Arg) generated via cleavage at Leu⁹⁴↓Thr⁹⁵. This isoform exhibits enhanced resistance to degradation by neutral endopeptidase (NEP) compared to auriculin/ANP, potentially augmenting its local natriuretic potency within the nephron [3] [8].
  • proANP (1-98): The primary N-terminal fragment released concomitantly with auriculin/ANP upon corin-mediated cleavage. While less potent than the C-terminal auriculin, it possesses some bioactivity and serves as a biomarker (NT-proANP) [8] [10].

The structural integrity of the disulfide ring is paramount. Disruption abolishes receptor binding affinity and biological activity, underscoring its role in maintaining the bioactive conformation [10].

Biosynthesis Pathways: Precursor Proteins and Proteolytic Processing

Auriculin biosynthesis initiates from the NPPA gene located on human chromosome 1p36.21. The gene encodes a 151-amino acid preprohormone (preproANP). Co-translational removal of a 25-residue signal peptide in the endoplasmic reticulum yields the 126-amino acid proANP (pro-auriculin), the predominant form stored within electron-dense atrial granules [3] [8] [10].

Prohormone conversion to active auriculin involves regulated and tissue-specific proteolysis:

  • Atrial Secretion and Activation: Upon atrial myocyte stretch (volume/pressure overload), proANP is rapidly secreted. Corin, a transmembrane serine protease expressed on the atrial cardiomyocyte surface, cleaves proANP at Arg⁹⁸↓Ser⁹⁹. This critical step generates the mature, bioactive 28-amino acid auriculin (ANP) and the N-terminal fragment, NT-proANP (1-98). Genetic ablation of corin in mice abolishes ANP generation and induces hypertension, confirming its essential physiological role [3] [8].
  • Renal Processing (Urodilatin): Within the distal renal tubules, an alternative proteolytic pathway processes proANP, likely involving a non-corin, non-trypsin-like enzyme, yielding urodilatin. Cleavage occurs at Leu⁹⁴↓Thr⁹⁵, producing the 32-amino acid peptide with the N-terminal extension. This localized production allows potent paracrine action within the kidney without significantly impacting systemic circulating ANP levels [3].

Table 2: Key Proteolytic Events in Auriculin/ANP Biosynthesis and Degradation

Enzyme/ReceptorTypeAction on Auriculin/ANPFunctional Consequence
CorinSerine ProteaseCleaves proANP at Arg⁹⁸↓Ser⁹⁹Generates bioactive auriculin (ANP-28) and NT-proANP
Unknown Renal Protease?Cleaves proANP at Leu⁹⁴↓Thr⁹⁵Generates urodilatin (ANP 95-126)
Neutral Endopeptidase (NEP)Zinc MetallopeptidaseDegrades ANP & urodilatin at multiple sites (e.g., Cys¹⁰⁵↓Phe¹⁰⁶)Inactivates peptide, reduces half-life (~2-3 min in humans)
NPR-C (Clearance Receptor)Membrane ReceptorBinds ANP/CNP/BNP → Internalization & lysosomal degradationMajor clearance mechanism; buffers plasma ANP levels

Post-release, auriculin's plasma half-life is brief (~2-3 minutes in humans), governed by two primary clearance mechanisms:

  • Receptor-Mediated Clearance (NPR-C): Binding to the natriuretic peptide clearance receptor (NPR-C) triggers internalization and lysosomal degradation.
  • Enzymatic Degradation (NEP): Neutral endopeptidase (NEP) cleaves auriculin at specific sites (e.g., Cys¹⁰⁵↓Phe¹⁰⁶) within its ring structure, leading to inactivation [3] [8].

Molecular Interactions: Receptor Binding Dynamics and Signaling Cascades

Auriculin (ANP) exerts its physiological effects primarily through binding to Natriuretic Peptide Receptor-A (NPR-A/GC-A), a transmembrane guanylyl cyclase (GC) receptor. Binding induces receptor dimerization and activation of its intracellular catalytic domain, leading to the conversion of GTP to the second messenger cyclic guanosine monophosphate (cGMP) [3] [7] [8].

Receptor Binding Dynamics:

  • NPR-A Specificity and Affinity: Auriculin binds NPR-A with significantly higher affinity (Kd ~10⁻¹⁰ M) than BNP (~10⁻⁹ M), establishing it as the primary physiological ligand for this receptor. This differential affinity explains the non-redundant phenotypes observed in ANP-knockout (hypertensive) versus BNP-knockout (fibrotic) mice [3].
  • NPR-C Function: The clearance receptor (NPR-C) binds auriculin, BNP, and CNP with similar affinity. Its primary role is ligand internalization and degradation, acting as a major buffering system to regulate circulating peptide concentrations. NPR-C deficiency in mice results in hypotension, skeletal overgrowth, and prolonged ANP half-life [3] [8]. While signaling roles (e.g., Gi-mediated inhibition of adenylate cyclase) have been proposed for NPR-C, its dominant function remains clearance.

Cellular Signaling Cascades:The surge in intracellular cGMP activates cGMP-dependent protein kinase (PKG). PKG-mediated phosphorylation orchestrates auriculin's effects in target tissues:

  • Vascular Smooth Muscle: PKG phosphorylates key proteins regulating calcium flux (e.g., phospholamban, Ca²⁺-ATPase, K⁺ channels), leading to decreased intracellular Ca²⁺ concentration and sensitivity, resulting in vasorelaxation and reduced blood pressure [3] [7].
  • Kidney:
  • Glomerulus: ANP dilates the afferent arteriole and may constrict the efferent arteriole, increasing glomerular hydrostatic pressure and Glomerular Filtration Rate (GFR). It also relaxes mesangial cells, increasing the filtration surface area [7] [10].
  • Medullary Collecting Duct: PKG phosphorylates and inhibits the Epithelial Sodium Channel (ENaC) on the apical membrane and the Basolateral Na⁺/K⁺-ATPase, directly reducing sodium reabsorption and promoting natriuresis [7] [10].
  • Juxtaglomerular Apparatus: ANP inhibits renin secretion, suppressing the Renin-Angiotensin-Aldosterone System (RAAS) [1] [9].
  • Adrenal Gland: Auriculin potently inhibits aldosterone synthesis by zona glomerulosa cells, both basally and in response to angiotensin II, ACTH, and potassium. This occurs via cGMP-dependent and, in some models, cGMP-independent mechanisms [5] [9].
  • Heart (Cardiomyocytes): ANP exerts autocrine/paracrine anti-hypertrophic effects via NPR-A/cGMP/PKG signaling. PKG phosphorylates regulators like Regulator of G-protein Signaling 2 (RGS2) and Transient Receptor Potential Canonical 6 (TRPC6) channels, inhibiting pro-hypertrophic pathways (e.g., those downstream of Angiotensin II). This function is independent of ANP's systemic blood pressure-lowering effect [3].

Table 3: Auriculin (ANP) Receptors and Primary Signaling Pathways

ReceptorLigand SpecificitySignaling MechanismPrimary Biological Actions
NPR-A (GC-A)ANP > BNP > > CNPGuanylyl Cyclase → cGMP → PKGVasodilation, Natriuresis, Diuresis, Inhibition of Renin/Aldosterone, Cardiac Anti-Hypertrophy
NPR-B (GC-B)CNP > > ANP/BNPGuanylyl Cyclase → cGMP → PKGLong bone growth, Vascular remodeling (Endothelium)
NPR-C (Clearance)ANP ≈ CNP ≈ BNPGi → ↓cAMP (limited); Ligand internalization & degradationPeptide clearance, Modulation of NP bioavailability; Potential anti-proliferative effects

Properties

CAS Number

30431-68-6

Product Name

Auriculin

IUPAC Name

5-hydroxy-7-(2-hydroxy-4-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C26H26O6/c1-14(2)6-8-18-24-17(10-11-26(3,4)32-24)22(28)21-23(29)19(13-31-25(18)21)16-9-7-15(30-5)12-20(16)27/h6-7,9-13,27-28H,8H2,1-5H3

InChI Key

VQGWUEFARIAFPF-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)OC)O)O)C=CC(O2)(C)C)C

Synonyms

alpha ANP
alpha ANP Dimer
alpha Atrial Natriuretic Peptide
alpha-ANP Dimer
alpha-Atrial Natriuretic Peptide
ANF
ANF (1-126)
ANF (1-28)
ANF (99-126)
ANF Precursors
ANP
ANP (1-126)
ANP (1-28)
ANP Prohormone (99-126)
ANP-(99-126)
Atrial Natriuretic Factor
Atrial Natriuretic Factor (1-126)
Atrial Natriuretic Factor (1-28)
Atrial Natriuretic Factor (99-126)
Atrial Natriuretic Factor Precursors
Atrial Natriuretic Factor Prohormone
Atrial Natriuretic Peptide (1-126)
Atrial Natriuretic Peptides
Atrial Pronatriodilatin
Atriopeptigen
Atriopeptin (1-28)
Atriopeptin (99-126)
Atriopeptin 126
Atriopeptin Prohormone (1-126)
Atriopeptins
Auriculin
beta ANP
beta Atrial Natriuretic Peptide
beta-ANP
beta-Atrial Natriuretic Peptide
Cardiodilatin (99-126)
Cardiodilatin Precursor
Cardionatrin I
Cardionatrin IV
gamma ANP (99-126)
gamma Atrial Natriuretic Peptide
gamma-Atrial Natriuretic Peptide
Natriuretic Peptides, Atrial
Peptides, Atrial Natriuretic
Prepro ANP
Prepro Cardiodilatin Atrial Natriuretic Factor
Prepro CDD ANF
Prepro-ANP
Prepro-Cardiodilatin-Atrial Natriuretic Factor
Prepro-CDD-ANF
Pro ANF
Pro-ANF
ProANF
Proatrial Natriuretic Factor
Pronatriodilatin

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)OC)O)O)C=CC(O2)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.